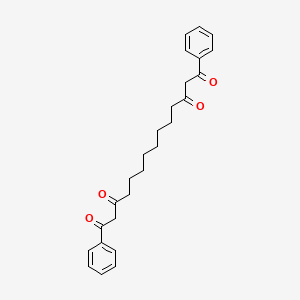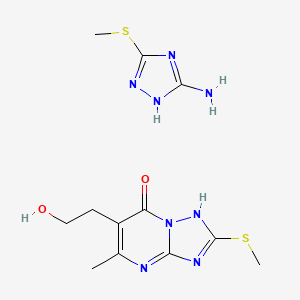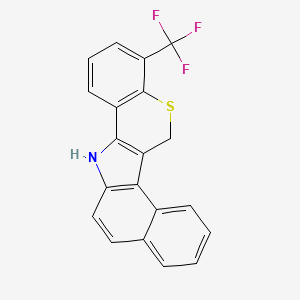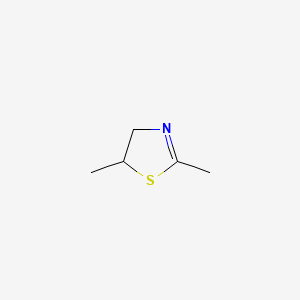
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone is a metabolically stable analog of prostaglandin F2α. This compound is known for its high affinity for the FP receptor on ovine luteal cells, binding with much greater affinity (440%) than prostaglandin F2α . It is used primarily in scientific research due to its stability and effectiveness in binding to specific receptors.
Vorbereitungsmethoden
The synthesis of 16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone involves several steps. The compound is typically synthesized through a series of chemical reactions that introduce the phenoxy group at the ω-terminus of the prostaglandin F2α molecule . The reaction conditions often involve the use of solvents like ethanol, DMF, and DMSO, with the final product being purified to achieve a high level of purity .
Analyse Chemischer Reaktionen
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy group or the prostaglandin backbone .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used to study the binding affinity and stability of prostaglandin analogs. In biology, it is used to investigate the role of prostaglandins in cellular processes and receptor interactions . In medicine, it is explored for its potential therapeutic applications, particularly in modulating luteolysis and treating conditions like glaucoma . Industrially, it is used in the production of prostaglandin analogs and related compounds .
Wirkmechanismus
The mechanism of action of 16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone involves its binding to the FP receptor on ovine luteal cells. This binding leads to the activation of specific signaling pathways that result in the desired biological effects, such as luteolysis and smooth muscle contraction . The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
16-Phenoxy-17,18,19,20-tetranor-pgf2-alpha 1,15-lactone is unique due to its high binding affinity and metabolic stability. Similar compounds include other prostaglandin F2α analogs, such as 16-phenoxy tetranor prostaglandin F2α methyl ester and other lipophilic analogs . These compounds share similar structures but differ in their specific functional groups and binding affinities .
Eigenschaften
CAS-Nummer |
62411-17-0 |
|---|---|
Molekularformel |
C22H28O5 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
(2Z,4R,10Z,13R)-14,16-dihydroxy-4-(phenoxymethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one |
InChI |
InChI=1S/C22H28O5/c23-20-14-21(24)19-13-12-17(15-26-16-8-4-3-5-9-16)27-22(25)11-7-2-1-6-10-18(19)20/h1,3-6,8-9,12-13,17-21,23-24H,2,7,10-11,14-15H2/b6-1-,13-12-/t17-,18-,19?,20?,21?/m1/s1 |
InChI-Schlüssel |
ZWESPJLQSOQNEF-BSLUQMTMSA-N |
Isomerische SMILES |
C1C/C=C\C[C@H]2C(CC(C2/C=C\[C@@H](OC(=O)C1)COC3=CC=CC=C3)O)O |
Kanonische SMILES |
C1CC=CCC2C(CC(C2C=CC(OC(=O)C1)COC3=CC=CC=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(4-Butoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14159535.png)
![Tetrahydro-N-[[4-(1-methylethoxy)phenyl]methyl]-2-(1-methylethyl)-4-(4-methylphenyl)-2H-pyran-4-acetamide](/img/structure/B14159536.png)


![7-[3-(dimethylamino)propyl]-N-(4-fluorophenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14159570.png)

![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B14159582.png)


![2-Amino-4-[4-(hydroxymethyl)-1,3,2-dithiarsolan-2-yl]phenol](/img/structure/B14159589.png)
![1b,2,5,5a,6,6a-Hexahydro-1ah-2,5-methanoindeno[1,2-b]oxirene](/img/structure/B14159594.png)
![N-(8-ethoxy-5H-pyrimido[5,4-b]indol-4-yl)-N',N'-diethylethane-1,2-diamine](/img/structure/B14159597.png)
